2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2/c1-15(10(16)6-12)7-8-2-4-9(5-3-8)17-11(13)14/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYXNGLTRRALIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The chloroacetamide moiety undergoes hydrolysis under varying conditions:
The difluoromethoxy group (-OCF₂H) remains stable under these conditions but may degrade in strongly oxidizing environments.
Nucleophilic Substitution
The chlorine atom at the α-position to the carbonyl group is highly reactive toward nucleophiles:
Key Reactions
-
Amine substitution
-
Thiol substitution
-
Reacts with thiophenol (PhSH) in DMF/K₂CO₃ to yield thioether derivatives.
-
-
Alcoholysis
Oxidation Reactions
The difluoromethoxy group shows limited oxidative stability:
| Oxidizing Agent | Conditions | Product | Observation |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | 4-carboxybenzyl-N-methylacetamide + HF/CO₂ | Complete decomposition of -OCF₂H group |
| mCPBA | DCM, RT | Epoxidation of benzyl ring (minor pathway) | <5% yield due to electron-withdrawing groups |
Stability Profile
The compound’s stability varies significantly with environmental factors:
| Parameter | Condition | Outcome |
|---|---|---|
| pH stability | pH 1-3 (aqueous, 25°C) | 90% degradation in 48 hrs |
| Thermal stability | 100°C (neat) | Decomposes to chlorinated byproducts |
| Photostability | UV light (254 nm) | No significant degradation in 24 hrs |
Comparative Reactivity with Structural Analogs
Reactivity differences arise from substituent effects:
The difluoromethoxy group (-OCF₂H) reduces electron density at the benzyl position, slightly slowing nucleophilic attacks compared to methoxy analogs .
Underexplored Reaction Pathways
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Cross-coupling reactions : Potential for Suzuki-Miyaura coupling if halogenated derivatives are synthesized .
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Radical reactions : The C-Cl bond may undergo homolytic cleavage under UV initiation, enabling polymerization.
Experimental validation of these pathways remains pending in published literature.
Scientific Research Applications
Medicinal Chemistry
2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, making them potential candidates for further development .
Agrochemical Applications
The compound's chemical structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. The difluoromethoxy group is known for enhancing the biological activity of agrochemical agents.
Case Study: Herbicidal Activity
Preliminary studies suggest that derivatives of this compound can effectively control weed species, providing a basis for developing new herbicides that are both effective and environmentally friendly .
Material Science
In material science, the unique properties of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide could be explored for developing advanced materials with specific functional characteristics.
Case Study: Polymer Development
Research into similar compounds has shown potential for use in polymer synthesis, where they can serve as intermediates in creating materials with desirable mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide with structurally related acetamides:
Key Findings from Comparative Analysis
Impact of N-Methylation: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs like 2-chloro-N-(4-fluorophenyl)acetamide . This may decrease crystalline stability but improve bioavailability by enhancing lipophilicity . In contrast, alachlor’s methoxymethyl group (–N(CH₂OCH₃)) balances lipophilicity and water solubility, making it effective as a soil-applied herbicide .
Role of Fluorinated Substituents :
- The difluoromethoxy group (–OCF₂H) in the target compound provides stronger electron-withdrawing effects than simple fluorine substituents (e.g., 4-fluorophenyl in ). This could stabilize the molecule against oxidative degradation .
- Compounds with 3,4-difluorophenyl groups () exhibit twisted aromatic ring geometries, which may hinder π-π stacking interactions and alter solubility .
The N-methyl-benzyl moiety in the target compound shares structural similarities with CNS-targeting drugs, hinting at possible neuropharmacological applications .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to (carbodiimide coupling), but the difluoromethoxy group may require specialized fluorination steps, increasing synthetic complexity compared to non-fluorinated analogs .
Biological Activity
2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide, with the CAS number 851903-50-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 267.63 g/mol. Its structure includes a chloro group and a difluoromethoxy substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.63 g/mol |
| CAS Number | 851903-50-9 |
| Melting Point | Not Available |
| Solubility | Not Available |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities against various pathogens. For instance, a study assessing the biological activities of related compounds showed promising results against gram-positive bacteria and mycobacterial strains. The introduction of halogen atoms in the structure often enhances antibacterial efficacy, suggesting that 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide may exhibit similar properties .
Cytotoxicity Studies
Cytotoxicity is a crucial factor in evaluating the safety and efficacy of new compounds for therapeutic use. Investigations into structurally related compounds have demonstrated varying degrees of cytotoxic effects on cancer cell lines. In some cases, compounds showed low cytotoxicity to primary mammalian cells while maintaining antibacterial activity, indicating a favorable therapeutic window .
Case Studies
- Antimicrobial Efficacy : A series of synthesized derivatives were evaluated for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Some derivatives showed submicromolar activity, suggesting that the structural modifications in compounds like 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide could enhance its antimicrobial potential .
- Cytotoxicity Assessment : Another study revealed that certain anilides demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is critical for developing effective anticancer agents with minimal side effects .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}-N-methylacetamide, and how are coupling reagents optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between a carboxylic acid derivative and a substituted aniline using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). These reagents facilitate amide bond formation while minimizing side reactions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for DCC to substrate) and reaction time (typically 12–24 hrs under inert conditions) . Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.
Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and chloroacetamide (C-Cl stretch at ~650–750 cm⁻¹) functional groups.
- ¹H-NMR : Key signals include the N-methyl group (~δ 3.0–3.3 ppm) and the difluoromethoxy phenyl protons (δ 7.2–7.5 ppm, split due to fluorine coupling).
- ¹³C-NMR : Resonances for the carbonyl carbon (~165–170 ppm) and CF₂O group (~115–120 ppm) are critical for structural validation .
Q. What experimental conditions (pH, temperature) maximize fluorescence intensity in related chloroacetamide derivatives?
- Methodological Answer : Fluorescence studies on structurally similar compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) show optimal intensity at pH 5.0 (due to minimized protonation of aromatic systems) and 25°C (prevents thermal quenching). Solvent polarity (e.g., acetonitrile > water) and concentration (linear range: 0.1–10 µM) also significantly affect emission properties .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic packing of chloroacetamide derivatives?
- Methodological Answer : X-ray crystallography reveals that intramolecular C–H⋯O and N–H⋯O hydrogen bonds stabilize the molecular conformation. For example, in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, centrosymmetric head-to-tail interactions between methyl hydrogens and carbonyl oxygens form infinite chains along specific crystallographic axes. Such interactions are critical for predicting solubility and solid-state reactivity .
Q. What strategies resolve contradictions in fluorescence data between different substituted chloroacetamides?
- Methodological Answer : Discrepancies in fluorescence behavior (e.g., intensity vs. solvent polarity) can arise from electronic effects of substituents. For example, electron-withdrawing groups (e.g., -CF₃) may redshift emission wavelengths, while bulky substituents reduce quantum yield. Systematic studies using time-resolved fluorescence spectroscopy and computational modeling (DFT calculations) help correlate structural features with photophysical properties .
Q. How can structure-activity relationships (SAR) guide the design of chloroacetamides for agrochemical applications?
- Methodological Answer : Modifying the phenyl ring substituents (e.g., adding -OCH₂CF₂ or -Cl groups) enhances bioactivity. For instance, dimethenamid (a chloroacetamide herbicide) derives its selectivity from the 2,4-dimethylthienyl group. SAR studies involve synthesizing analogs, testing herbicidal activity in vivo, and correlating logP values (hydrophobicity) with membrane permeability .
Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is used to identify byproducts (e.g., unreacted starting materials or hydrolysis products). Limits of detection (LOD) as low as 0.26 mg/L can be achieved using spectrofluorometric methods, with validation via spike-and-recovery experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
